7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one
Overview
Description
7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one is a useful research compound. Its molecular formula is C12H14ClN3O and its molecular weight is 251.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to form the corresponding Schiff bases .
Biochemical Pathways
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity, indicating that they may affect pathways related to microbial growth and proliferation .
Result of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity . This suggests that these compounds may inhibit microbial growth and proliferation.
Action Environment
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity , suggesting that these compounds may be effective in a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . The compound also interacts with proteins involved in DNA replication and repair, thereby affecting cellular processes at the molecular level. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, it affects gene expression by inhibiting transcription factors that regulate the expression of genes involved in cell proliferation and survival. This leads to a decrease in cellular metabolism and an increase in cell death, particularly in rapidly dividing cells such as cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. The compound binds to the active sites of target enzymes and proteins, leading to enzyme inhibition or activation. For example, it inhibits tyrosine kinases by competing with ATP for binding to the kinase domain, thereby preventing phosphorylation of downstream signaling molecules . This inhibition disrupts cell signaling pathways that are crucial for cell growth and survival. Additionally, the compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to altered transcriptional activity and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperature or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are observed in both in vitro and in vivo studies, indicating the potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and proteins . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall therapeutic efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins effectively.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with cytoplasmic and nuclear proteins . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy. For example, nuclear localization allows the compound to interact with transcription factors and DNA, influencing gene expression and cellular function.
Properties
IUPAC Name |
7-chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-2-5-14-7-11-15-10-6-8(13)3-4-9(10)12(17)16-11/h3-4,6,9,14H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZQNPFZHHAFNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC(=O)C2C=CC(=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.